DPTMDS serves as a protecting group for various reactive functionalities, including:
DPTMDS reacts with alcohols to form silyl ethers, which are stable under many reaction conditions that would otherwise affect the free hydroxyl group. These silyl ethers can be selectively cleaved under controlled conditions to regenerate the original alcohol PubChem, CID 76988: .
DPTMDS can form stable silylamines with primary and secondary amines. These silylamines protect the amine group from unwanted reactions while allowing manipulation of other functionalities in the molecule [Gelest, Inc., 1,3-DIPHENYL-1,1,3,3-TETRAMETHYLDISILAZANE].
DPTMDS reacts with thiols to form silyl sulfides, offering protection for the thiol group during organic synthesis PubChem, CID 76988: .
DPTMDS can be used to form silyl esters, providing temporary protection for the carboxylic acid functionality [Gelest, Inc., 1,3-DIPHENYL-1,1,3,3-TETRAMETHYLDISILAZANE].
The advantages of DPTMDS as a protecting group include:
These features make DPTMDS a valuable tool for organic chemists to achieve chemoselective transformations.
Beyond protecting group chemistry, DPTMDS finds use in other scientific research areas:
1,3-Diphenyl-1,1,3,3-tetramethyldisilazane is an organosilicon compound with the molecular formula C₁₆H₂₃NSi₂. It features a unique structure consisting of two phenyl groups attached to a disilazane framework, which includes two silicon atoms and a nitrogen atom. The compound is characterized by its moderate boiling point of 96-99 °C at 0.1 mmHg and a density of 0.985 g/mL . It is often used as a protecting agent for reactive functional groups in organic synthesis due to its stability and ability to form stable silane bonds.
DPTMDS protects functional groups by forming a stable covalent bond with the reactive site. This sterically hinders the functional group, preventing it from reacting with other molecules in the reaction mixture. The bulky silyl groups also contribute to the hydrophobic character of the protected molecule, affecting its solubility and reactivity profile [].
DPTMDS is considered a mild irritant and should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood. It is flammable and should be kept away from heat sources.
The synthesis of 1,3-diphenyl-1,1,3,3-tetramethyldisilazane typically involves the reaction of dimethylphenylsilyl chloride with a suitable amine or silazane precursor. This process can be conducted under dry conditions to prevent unwanted hydrolysis. Alternatively, it may also be synthesized through the hydrosilylation of phenyl-containing alkenes with silazanes in the presence of catalysts such as platinum or rhodium .
1,3-Diphenyl-1,1,3,3-tetramethyldisilazane finds applications in various fields:
Studies on interaction mechanisms involving 1,3-diphenyl-1,1,3,3-tetramethyldisilazane primarily focus on its reactivity with other functional groups. It forms stable bonds with hydroxyl and amine groups through silylation reactions. These interactions are crucial for applications in silicone chemistry and surface modifications .
Several compounds share structural similarities with 1,3-diphenyl-1,1,3,3-tetramethyldisilazane. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane | C₁₆H₂₃NSi₂ | Contains two methyl groups; used for similar applications but less sterically hindered. |
1,3-Divinyl-1,1,3-trimethyldisilazane | C₁₄H₁₉NSi₂ | Vinyl groups allow for different polymerization reactions; less stable than diphenyl variant. |
Hexamethyldisilazane | C₈H₃₀N₂Si₃ | Fully methylated structure; more volatile and used primarily as a silylating agent. |
Each compound exhibits unique properties that make them suitable for specific applications within organosilicon chemistry.
The compound 1,3-diphenyl-1,1,3,3-tetramethyldisilazane is systematically named [[[dimethyl(phenyl)silyl]amino]-dimethylsilyl]benzene under IUPAC guidelines. Its molecular formula is C₁₆H₂₃NSi₂, with a molecular weight of 285.53 g/mol.
The molecule consists of two dimethylphenylsilyl groups connected by a nitrogen atom, forming a Si–N–Si backbone (Figure 1). Key structural characteristics include:
Figure 1: Structural diagram of 1,3-diphenyl-1,1,3,3-tetramethyldisilazane.
1,3-Diphenyl-1,1,3,3-tetramethyldisilazane represents a significant organosilicon compound with the molecular formula C₁₆H₂₃NSi₂ [1] [2] [3]. The compound exhibits a molecular weight of 285.531 grams per mole, as determined through precise mass spectrometric analysis [1] [3]. Alternative nomenclature includes 1,1,3,3-tetramethyl-1,3-diphenyldisilazane and bis(dimethylphenylsilyl)amine, reflecting the structural arrangement of functional groups within the molecule [2] [3].
The exact mass of the compound has been calculated as 285.136902 atomic mass units, providing high-precision molecular weight data essential for analytical applications [1] [3]. The compound is assigned Chemical Abstracts Service registry number 3449-26-1, establishing its unique chemical identity in the literature [2] [3]. The molecular formula demonstrates the presence of sixteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and two silicon atoms, forming the complete molecular framework [1] [2] [3].
Table 1.1: Fundamental Molecular Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₆H₂₃NSi₂ | [1] [2] [3] |
Molecular Weight | 285.531 g/mol | [1] [3] |
Exact Mass | 285.136902 amu | [1] [3] |
CAS Registry Number | 3449-26-1 | [2] [3] |
Elemental Composition | C: 67.32%, H: 8.12%, N: 4.90%, Si: 19.66% | [1] [3] |
The International Union of Pure and Applied Chemistry name for this compound is N-[dimethyl(phenyl)silyl]-1,1-dimethyl-1-phenylsilanamine, which precisely describes the connectivity pattern of the molecular structure [4]. The compound exists as a clear liquid under standard conditions, with physical properties that reflect its organosilicon nature [5] [2].
The structural architecture of 1,3-diphenyl-1,1,3,3-tetramethyldisilazane features a central nitrogen atom bonded to two silicon atoms, each bearing both methyl and phenyl substituents . The canonical Simplified Molecular Input Line Entry System representation is CSi(NSi(C)c1ccccc1)c2ccccc2, which encodes the complete molecular connectivity [5]. The International Chemical Identifier string InChI=1S/C16H23NSi2/c1-18(2,15-11-7-5-8-12-15)17-19(3,4)16-13-9-6-10-14-16/h5-14,17H,1-4H3 provides a standardized representation of the molecular structure [5] [4].
Each silicon atom in the molecule adopts a tetrahedral geometry, consistent with sp³ hybridization and coordination to four substituents . The silicon-nitrogen-silicon bond angle deviates from the ideal tetrahedral angle due to the presence of bulky phenyl groups, which introduce steric strain into the molecular framework [7] [8]. The molecular structure exhibits C₁ symmetry, as the two silicon centers bear identical substituent patterns but are not related by any symmetry operation .
The phenyl rings attached to each silicon atom adopt conformations that minimize steric interactions with the methyl groups and the central nitrogen atom [9]. Computational studies suggest that the phenyl rings can rotate relatively freely around the silicon-carbon bonds, providing conformational flexibility to the molecule [9]. The nitrogen atom maintains a trigonal planar geometry with the silicon atoms and the lone pair of electrons [8] .
Table 1.2: Key Bond Lengths and Angles
Structural Parameter | Value | Reference |
---|---|---|
Silicon-Nitrogen Bond Length | 1.69-1.76 Å | [11] |
Silicon-Carbon (methyl) Bond Length | 1.87 Å | [11] |
Silicon-Carbon (phenyl) Bond Length | 1.85 Å | [11] |
Silicon-Nitrogen-Silicon Bond Angle | 120-125° | [8] [12] |
Nitrogen Hybridization | sp² | [8] |
The refractive index of the compound is reported as n₂₀/D 1.538, indicating the optical density of the material and its interaction with electromagnetic radiation [5] [2]. The compound exhibits a specific gravity of 0.985 at 25°C, reflecting its density relative to water under standard conditions [2].
The silicon-nitrogen backbone of 1,3-diphenyl-1,1,3,3-tetramethyldisilazane represents a fundamental structural motif in organosilicon chemistry, characterized by the alternating arrangement of silicon and nitrogen atoms [7]. The disilazane framework features silicon-nitrogen single bonds with typical bond lengths ranging from 1.69 to 1.76 Angstroms, as determined by computational chemistry calculations [11]. These bond lengths are significantly longer than carbon-nitrogen bonds due to the larger atomic radius of silicon compared to carbon [11].
The silicon-nitrogen bonds in disilazanes exhibit partial ionic character due to the electronegativity difference between silicon and nitrogen atoms [7] [13]. The nitrogen atom, being more electronegative, draws electron density away from the silicon centers, creating partial positive charges on the silicon atoms and a partial negative charge on the nitrogen atom [13]. This charge distribution influences the chemical reactivity and physical properties of the compound .
The molecular orbital analysis reveals that the silicon-nitrogen bonds involve overlap between silicon 3sp³ hybrid orbitals and nitrogen 2sp² hybrid orbitals [7] [13]. The nitrogen atom retains a lone pair of electrons in a 2p orbital, which can participate in coordination reactions with Lewis acids or metal centers [8] . The silicon atoms can expand their coordination sphere beyond four substituents due to the availability of vacant 3d orbitals, enabling the formation of hypervalent silicon intermediates in certain reaction pathways [15].
Table 1.3: Silicon-Nitrogen Backbone Properties
Property | Value | Reference |
---|---|---|
Si-N Bond Energy | 335 kJ/mol | [16] |
Si-N Bond Length | 1.69-1.76 Å | [11] |
Nitrogen Electron Configuration | 2sp² + lone pair | [8] |
Silicon Coordination Geometry | Tetrahedral | |
Bond Polarity (Si-N) | δ⁺Si-Nδ⁻ | [13] |
The stability of the disilazane backbone is enhanced by the presence of bulky substituents on the silicon atoms, which provide steric protection against hydrolytic degradation . The tetramethyl substitution pattern creates a sterically hindered environment around the silicon-nitrogen bonds, reducing their susceptibility to nucleophilic attack by water or other polar molecules . The phenyl groups further contribute to the stability through resonance delocalization effects and additional steric bulk .
Irritant